8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
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Overview
Description
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound with the molecular formula C10H12BrNO It is a derivative of benzoxepin, a bicyclic compound containing a benzene ring fused to an oxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves the bromination of a precursor compound, followed by cyclization and amination reactions. One common synthetic route starts with the bromination of 2,3,4,5-tetrahydro-1-benzoxepin to introduce the bromine atom at the 8-position. This is followed by a cyclization reaction to form the oxepin ring and an amination reaction to introduce the amine group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of de-brominated or hydrogenated derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: A hydroxylated derivative with similar structural features.
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-one: A ketone derivative with different reactivity and applications.
Uniqueness: 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is unique due to the presence of both a bromine atom and an amine group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6,9H,1-2,5,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQXSJZQVXGFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)Br)OC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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